An In-Depth Technical Guide to the Chemical and Physical Properties of Diisopropyl Sulfite
An In-Depth Technical Guide to the Chemical and Physical Properties of Diisopropyl Sulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl sulfite, with the chemical formula C₆H₁₄O₃S, is a dialkyl sulfite ester. It serves as a valuable reagent in organic synthesis, particularly in O-sulfation reactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and spectral data to support its application in research and development.
Chemical and Physical Properties
Diisopropyl sulfite is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₃S | [1] |
| Molecular Weight | 166.24 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Boiling Point | 170 °C | [2][3] |
| Note: Conflicting data exists, with some sources citing 103-104°C[4] or 187.5±9.0 °C at 760 mmHg[5]. The 170°C value is most frequently cited by chemical suppliers. | ||
| Melting Point | -30 °C | [4] |
| Density | 1.01 g/cm³ | [3] |
| Refractive Index | 1.4130 - 1.4170 | [3] |
Table 2: Identification and Safety
| Property | Value | Source(s) |
| IUPAC Name | dipropan-2-yl sulfite | [1] |
| CAS Number | 4773-13-1 | [1] |
| Synonyms | Sulfurous acid, diisopropyl ester; Sulfurous acid, bis(1-methylethyl) ester | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 | [1] |
Table 3: Solubility
| Solvent | Solubility | Source(s) |
| Ethanol | Soluble | [4] |
| Ether | Soluble | [4] |
| Water | Slightly soluble | [4] |
| Note: Quantitative solubility data in common organic solvents is not readily available in the reviewed literature. |
Synthesis of Diisopropyl Sulfite
Diisopropyl sulfite is typically synthesized by the reaction of isopropanol with thionyl chloride. The following is a general experimental protocol adapted from procedures for similar dialkyl sulfites.
Experimental Protocol: Synthesis from Isopropanol and Thionyl Chloride
Materials:
-
Isopropanol (2 moles)
-
Thionyl chloride (1 mole)
-
Inert gas (e.g., Nitrogen or Argon)
-
Apparatus for reaction under an inert atmosphere, including a dropping funnel and a system for trapping acidic gases.
Procedure:
-
To a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2 molar equivalents of anhydrous isopropanol.
-
Slowly add 1 molar equivalent of thionyl chloride dropwise to the isopropanol while stirring and maintaining the reaction mixture at a controlled temperature, typically cool to manage the initial exotherm.
-
Throughout the addition, a stream of inert gas is passed through the reaction mixture to help remove the hydrogen chloride gas that is formed.[6]
-
After the addition is complete, the reaction mixture may be gently warmed to ensure the reaction goes to completion.
-
The crude diisopropyl sulfite can then be purified by distillation under reduced pressure.
The reaction proceeds in two stages, with the initial formation of an unstable chlorosulfite ester intermediate, which then reacts with a second molecule of isopropanol.[6]
Caption: Synthesis of diisopropyl sulfite from isopropanol and thionyl chloride.
Chemical Reactivity
Hydrolysis
Dialkyl sulfites can undergo hydrolysis, particularly in the presence of acids, to regenerate the corresponding alcohol and sulfurous acid (which decomposes to sulfur dioxide and water).[6] The hydrolysis of sulfate esters has been studied, and by analogy, the hydrolysis of sulfite esters is an important consideration for their stability and handling.[2]
Oxidation
The oxidation of dialkyl sulfites can lead to the formation of the corresponding dialkyl sulfates. This is a key step in sulfitylation-oxidation protocols for the preparation of sulfates.[7] The oxidation of the sulfite ion in aqueous solution is a well-studied process and can be initiated by various oxidants.[8]
Reactions with Nucleophiles
Diisopropyl sulfite is used as a reagent for O-sulfation, where it reacts with alcohols and phenols in the presence of an activator to form sulfate esters.[7]
Spectral Properties
Detailed experimental spectral data for diisopropyl sulfite is not widely available in public databases. The following provides an overview of expected and reported spectral information.
-
¹H and ¹³C NMR Spectroscopy: While specific, verified spectra for diisopropyl sulfite are not readily found in the searched literature, related compounds such as diisopropyl sulfide have been characterized by NMR. For diisopropyl sulfide, the proton NMR spectrum in CDCl₃ shows signals around 2.9-3.1 ppm for the CH group and around 1.2-1.3 ppm for the CH₃ groups.[9] The ¹³C NMR spectrum of diisopropyl sulfide shows signals at approximately 23.7 ppm and 33.4 ppm.[9] The chemical shifts for diisopropyl sulfite are expected to be different due to the presence of the more electronegative oxygen atoms.
-
Infrared (IR) Spectroscopy: PubChem lists the availability of FTIR spectra for diisopropyl sulfite, recorded as a neat substance.[1] The spectrum would be expected to show characteristic strong absorptions for the S=O and S-O-C bonds. For sulfites in general, vibrational bands can be observed around 973, 633, and 495 cm⁻¹.[10]
-
Mass Spectrometry: GC-MS data for diisopropyl sulfite is referenced in the NIST Mass Spectrometry Data Center and PubChem.[1] The fragmentation pattern would be influenced by the sulfite ester functionality.
Safety Information
Diisopropyl sulfite is classified as a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Diisopropyl Sulfite | C6H14O3S | CID 536816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 3. DIISOPROPYL SULFITE | 4773-13-1 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 4773-13-1|亚硫酸二异丙酯|Diisopropyl sulfite|MFCD06200838-范德生物科技公司 [bio-fount.com]
- 6. DE487253C - Process for the preparation of dialkyl sulfites - Google Patents [patents.google.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. (Bi)sulfite Oxidation by Copper,Zinc-Superoxide Dismutase: Sulfite-Derived, Radical-Initiated Protein Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. photonics.com [photonics.com]
